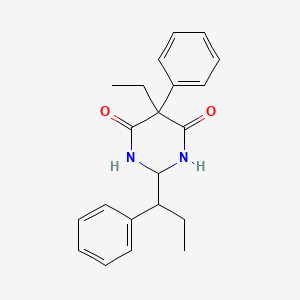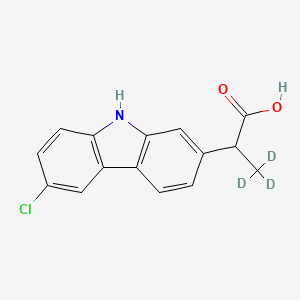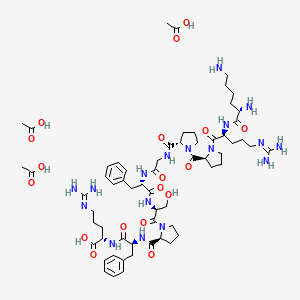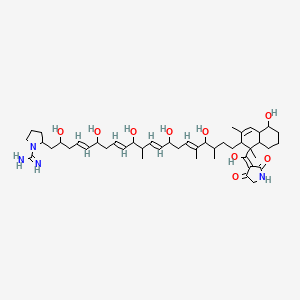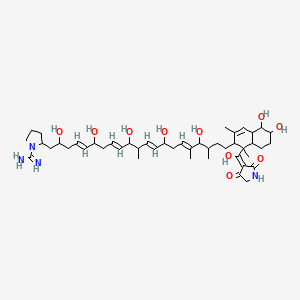
Sulfametazina-d4
Descripción general
Descripción
Sulfamethazine-d4: is a deuterium-labeled derivative of sulfamethazine, a sulfonamide antibiotic. This compound is primarily used as an internal standard in mass spectrometry for the quantification of sulfamethazine. Sulfonamides, including sulfamethazine, are known for their antibacterial properties and are widely used in veterinary medicine to treat various bacterial infections .
Aplicaciones Científicas De Investigación
Chemistry: Sulfamethazine-d4 is used as an internal standard in mass spectrometry to quantify sulfamethazine levels in various samples. This helps in the accurate measurement of drug concentrations in pharmacokinetic and environmental studies .
Biology: In biological research, sulfamethazine-d4 is used to study the metabolism and degradation of sulfamethazine in living organisms. This helps in understanding the pharmacokinetics and environmental impact of the drug .
Medicine: Sulfamethazine-d4 is used in clinical research to monitor the levels of sulfamethazine in patients undergoing treatment. This helps in optimizing dosage and minimizing side effects .
Industry: In the pharmaceutical industry, sulfamethazine-d4 is used in the quality control of sulfamethazine-containing products. This ensures the consistency and safety of the final products .
Mecanismo De Acción
Sulfamethazine-d4, like sulfamethazine, inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase. This enzyme is crucial for the synthesis of tetrahydrofolic acid, which is required for the synthesis of purines and thymidine. By inhibiting this enzyme, sulfamethazine-d4 exerts a bacteriostatic effect, preventing the growth and multiplication of bacteria .
Safety and Hazards
Direcciones Futuras
Future research could focus on improving the adsorption process of Sulfamethazine-d4, as the adsorption quantities first increased and then decreased for pH between 3 and 10 . Additionally, the removal efficiencies decreased with increasing temperature, suggesting that the adsorption process is more favorable at low temperatures .
Análisis Bioquímico
Biochemical Properties
Sulfamethazine-d4 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydropteroate synthase. This enzyme is responsible for the conversion of pteridine and para-aminobenzoic acid (PABA) to dihydropteroic acid, an intermediate in the synthesis of tetrahydrofolic acid (THF). By competing with PABA for binding to dihydropteroate synthase, sulfamethazine-d4 effectively inhibits the production of THF, which is essential for the synthesis of purines and thymidine . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and proliferation.
Cellular Effects
Sulfamethazine-d4 affects various types of cells and cellular processes by disrupting folic acid synthesis. This disruption impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the inhibition of dihydropteroate synthase by sulfamethazine-d4 leads to a decrease in the production of nucleotides, which are essential for DNA replication and repair . This results in the inhibition of bacterial growth and the eventual death of the bacterial cells.
Molecular Mechanism
The molecular mechanism of action of sulfamethazine-d4 involves its competitive inhibition of dihydropteroate synthase. By binding to the active site of the enzyme, sulfamethazine-d4 prevents the binding of PABA, thereby inhibiting the synthesis of dihydropteroic acid . This inhibition disrupts the production of tetrahydrofolic acid, which is necessary for the synthesis of nucleotides. The lack of nucleotides impairs DNA replication and repair, leading to the bacteriostatic effect observed with sulfamethazine-d4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulfamethazine-d4 can change over time due to its stability and degradation. Sulfamethazine-d4 is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the bacteriostatic effects of sulfamethazine-d4 can persist for extended periods, but the compound’s efficacy may decrease as it degrades. In in vitro and in vivo studies, the long-term effects of sulfamethazine-d4 on cellular function have been observed, with some studies indicating potential resistance development in bacterial populations .
Dosage Effects in Animal Models
The effects of sulfamethazine-d4 vary with different dosages in animal models. At lower doses, sulfamethazine-d4 effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects can be observed, including gastrointestinal disturbances, hypersensitivity reactions, and potential nephrotoxicity . Threshold effects have been noted, where the efficacy of sulfamethazine-d4 plateaus at a certain dosage, and increasing the dose further does not enhance its antibacterial activity .
Metabolic Pathways
Sulfamethazine-d4 is involved in metabolic pathways that include its biotransformation and degradation. The primary metabolic pathway involves the acetylation of the amino group, leading to the formation of N4-acetylsulfamethazine . This metabolite is then excreted in the urine. Additionally, sulfamethazine-d4 can undergo hydroxylation and conjugation reactions, further contributing to its metabolism and elimination . These metabolic pathways are crucial for the detoxification and clearance of sulfamethazine-d4 from the body.
Transport and Distribution
Within cells and tissues, sulfamethazine-d4 is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also transported by specific transporters and binding proteins . The distribution of sulfamethazine-d4 within tissues is influenced by its affinity for plasma proteins, which can affect its localization and accumulation. In some cases, sulfamethazine-d4 can accumulate in specific tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of sulfamethazine-d4 is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase . The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its presence in the cytoplasm is sufficient to disrupt folic acid synthesis and inhibit bacterial growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfamethazine-d4 involves the incorporation of deuterium atoms into the sulfamethazine molecule. This can be achieved through the reaction of deuterated reagents with sulfamethazine under specific conditions. One common method involves the reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a higher yield compared to other methods .
Industrial Production Methods: Industrial production of sulfamethazine-d4 typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. The compound is then tested for its isotopic purity and stability before being used in research and analytical applications .
Análisis De Reacciones Químicas
Types of Reactions: Sulfamethazine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfamethazine-d4 can lead to the formation of sulfone derivatives, while reduction can produce amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds:
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamerazine: A sulfonamide antibiotic used in combination with other drugs to treat bacterial infections.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim
Uniqueness: Sulfamethazine-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and analysis of sulfamethazine in various samples, providing valuable data for research and clinical applications .
Propiedades
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWVTGNCAZCNNR-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662196 | |
| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-82-7 | |
| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The research paper mentions challenges in storing antibiotic standard mixtures. How does the use of sulfamethazine-d4 as an internal standard help mitigate these challenges?
A1: [] highlights that many antibiotics, including sulfonamides, can degrade in standard mixtures over time, impacting the accuracy of quantification. Using sulfamethazine-d4 as an internal standard helps to correct for these variations. Since the internal standard is added at the beginning of the analysis, any losses or degradation occurring during sample preparation or analysis will affect both the analyte and the internal standard proportionally. This allows for more accurate determination of the original analyte concentration. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




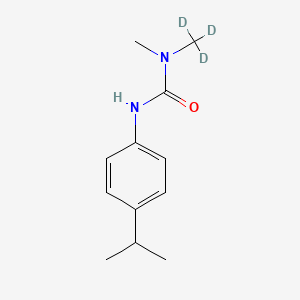
![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)
